Fmoc-Sec(pMeBzl)-OH

Description

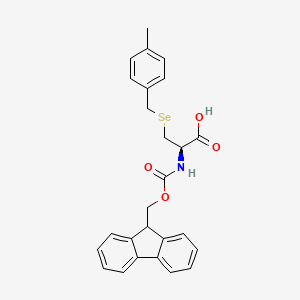

Fmoc-Sec(pMeBzl)-OH is a selenocysteine derivative designed for solid-phase peptide synthesis (SPPS). The compound features a para-methoxybenzyl (pMeBzl) group protecting the reactive selenol (-SeH) side chain, which prevents undesired oxidation or diselenide formation during synthesis . Selenocysteine (Sec), the 21st amino acid, is structurally analogous to cysteine but replaces sulfur with selenium, conferring distinct redox properties and biochemical stability. In SPPS, the Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group, while the pMeBzl group stabilizes the selenol until deprotection. This derivative has been historically used due to its compatibility with Fmoc SPPS protocols, though its deprotection requires harsh conditions (e.g., iodine or trifluoroacetic acid (TFA)/dimethyl sulfoxide (DMSO)), which can lead to side reactions like deselenization .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTNSAXNCVVXSV-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selenocysteine Protection

Selenocysteine’s reactive selenol group (-SeH) necessitates protection prior to Fmoc incorporation. The para-methylbenzyl (pMeBzl) group is introduced via alkylation using 4-methylbenzyl chloride (pMeBzl-Cl) under basic conditions. In a representative procedure, selenocysteine is dissolved in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA), followed by dropwise addition of pMeBzl-Cl. The reaction proceeds at 0°C for 2 hours, achieving >85% conversion to Sec(pMeBzl)-OH.

Fmoc Protection of the Amino Group

The Sec(pMeBzl)-OH intermediate undergoes Fmoc protection using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) with a catalytic amount of DIPEA. This step typically achieves near-quantitative yields (90–95%) under inert atmospheres to prevent oxidation of the selenol-protected species.

Diselenide Reduction and Purification

A critical challenge lies in preventing diselenide (Se–Se) bond formation during synthesis. Zinc dust in acetic acid (AcOH) effectively reduces diselenides to selenols, enabling subsequent alkylation. For example, biphasic systems (DCM/AcOH) with vigorous stirring minimize reoxidation, yielding this compound in 84–87% purity after precipitation with petroleum ether/DCM.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal solvent systems balance solubility and reaction efficiency. DMF is preferred for alkylation due to its polar aprotic nature, while DCM suits Fmoc protection to avoid premature Fmoc cleavage. DIPEA, a sterically hindered base, minimizes racemization during Fmoc activation compared to stronger bases like triethylamine.

Temperature and Time Control

Low temperatures (0–5°C) during alkylation suppress side reactions, such as over-alkylation or selenoxide formation. Extended reaction times (>2 hours) for Fmoc protection ensure complete amino group derivatization, though prolonged exposure to basic conditions risks selenol deprotection.

Characterization and Quality Control

Spectroscopic Analysis

1H NMR confirms successful pMeBzl and Fmoc incorporation. Key resonances include:

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) reveals >98% purity for commercially available batches. Retention times typically range from 12–14 minutes under these conditions.

Challenges and Mitigation Strategies

Oxidation Sensitivity

Selenium’s oxidation-prone nature necessitates strict anaerobic conditions. Argon or nitrogen atmospheres during synthesis and storage at −20°C prevent selenol oxidation to diselenides or selenoxides.

Racemization During Coupling

Selenocysteine’s α-carbon is susceptible to racemization under basic conditions. Avoiding tertiary amine bases (e.g., HBTU/PyBOP systems) and using preactivated amino acid derivatives (e.g., HATU/HOAt) reduce epimerization to <2%.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Insights

Large-scale synthesis employs continuous flow reactors to enhance mixing and reduce reaction times. For instance, a pilot study achieved 92% yield by coupling Fmoc-Cl and Sec(pMeBzl)-OH in a microreactor at 25°C, minimizing thermal degradation. Post-synthesis, centrifugal partition chromatography replaces column chromatography for higher throughput, reducing solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Sec(pMeBzl)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

Oxidation and Reduction: The selenol group can undergo oxidation to form diselenides or reduction to regenerate the selenol group.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like HOBt (1-hydroxybenzotriazole) are used for peptide bond formation.

Oxidation: Hydrogen peroxide or other mild oxidizing agents can be used to oxidize the selenol group.

Major Products

Deprotected Selenocysteine: Removal of the Fmoc group yields free selenocysteine.

Peptide Conjugates: Coupling reactions result in the formation of peptides containing selenocysteine.

Scientific Research Applications

Peptide Synthesis

Fmoc-Sec(pMeBzl)-OH is primarily utilized in the synthesis of selenocysteine-containing peptides through solid-phase peptide synthesis (SPPS). This method allows for the incorporation of selenocysteine into peptide sequences, which is crucial for studying the biochemical roles of selenium.

Synthesis Process

- The synthesis typically involves protecting the selenol group with p-methylbenzyl and subsequently applying the Fmoc protection to the amino group using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA) .

- Deprotection can be achieved using bases such as piperidine, which removes the Fmoc group to reveal the active amino group for further coupling reactions .

Case Studies

- Research has demonstrated that peptides synthesized with this compound exhibit favorable stability and reactivity profiles. For instance, studies have shown effective incorporation into test peptides with successful deprotection under standard conditions .

Protein Engineering

The incorporation of selenocysteine into proteins has implications in enzyme catalysis and redox biology. Selenoproteins, which contain selenocysteine, are known to play critical roles in antioxidant defense mechanisms.

Functional Implications

- Selenocysteine's unique properties allow it to act as a catalytic residue in various biochemical reactions, enhancing enzyme activity compared to its sulfur counterpart (cysteine) .

- The ability to synthesize selenoproteins with precise control over their structure using this compound enables researchers to investigate their functions more thoroughly.

Medicinal Chemistry

Peptides containing selenocysteine have potential therapeutic applications due to their antioxidant properties. Research indicates that these compounds may contribute to protective mechanisms against oxidative stress-related diseases.

Therapeutic Applications

- Selenocysteine-containing peptides have been studied for their roles in cancer therapy and neuroprotection due to their ability to modulate redox states within cells .

- The stability of this compound allows for the development of drug candidates that can be effectively delivered and activated in biological systems.

Mechanism of Action

The mechanism of action of Fmoc-Sec(pMeBzl)-OH involves its incorporation into peptides and proteins. Selenocysteine is known to participate in redox reactions due to the unique properties of selenium. It acts as a catalytic residue in the active sites of selenoproteins, facilitating various biochemical reactions. The Fmoc group serves as a temporary protecting group during peptide synthesis, ensuring the selective formation of peptide bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-Sec(pMeBzl)-OH vs. Fmoc-Sec(Xan)-OH

- Protecting Group :

- Stability :

- Deprotection Efficiency :

- Applications: Fmoc-Sec(Xan)-OH enables synthesis of high-purity selenopeptides (e.g., MMP3 inhibitors) with intramolecular diselenide bonds, while pMeBzl derivatives risk side products like Se-OAc adducts .

This compound vs. Fmoc-Sec(Trt)-OH

- Protecting Group: Trityl (Trt): Another acid-labile group removed with TFA but requires cold storage (-20°C) to prevent dehydration .

- Synthetic Yield :

- Performance in SPPS :

This compound vs. Fmoc-Sec(Mob)-OH

- Deprotection :

- Side Reactions :

General Comparison Table

Key Research Findings

- In contrast, Xan and Trt derivatives utilize zinc-mediated reductive systems (e.g., Santi’s method) for efficient coupling .

- pMeBzl derivatives, while functional, showed Se-OAc adducts and dHA formation in MMP3-I models due to partial selenium oxidation during coupling .

- Deprotection Mechanisms : Xan and Trt groups are cleaved via acidolysis, whereas pMeBzl requires nucleophilic or oxidative conditions, increasing side-reaction risks .

Biological Activity

Fmoc-Sec(pMeBzl)-OH, also known as Fmoc-S-4-methoxybenzyl selenocysteine, is a derivative of selenocysteine that is utilized in peptide synthesis. This compound has garnered attention due to its unique properties and potential applications in various biological contexts, particularly in the synthesis of peptides with enhanced biological activities.

This compound has the following chemical formula:

- Molecular Formula : C₁₆H₁₅NO₄Se

- Molecular Weight : 360.33 g/mol

This compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is crucial for solid-phase peptide synthesis (SPPS), allowing for selective deprotection during peptide assembly.

Antioxidant Properties

Research indicates that selenocysteine derivatives, including this compound, exhibit antioxidant properties. Selenoamino acids are known to play a role in redox biology, contributing to cellular defense mechanisms against oxidative stress. The presence of selenium in these compounds enhances their ability to scavenge free radicals and reduce oxidative damage in biological systems .

Antimicrobial Activity

This compound has been incorporated into peptides that display antimicrobial properties. For instance, when included in the structure of antimicrobial peptides like human β-defensin 3 (HBD-3), it enhances the peptide's efficacy against resistant bacterial strains. The incorporation of selenocysteine into such peptides has been shown to improve their interaction with microbial membranes, thereby increasing their antimicrobial potency .

Synthesis and Applications

The synthesis of this compound typically involves solid-phase peptide synthesis techniques. The compound can be synthesized using various protecting groups that are stable under acidic conditions, allowing for efficient peptide assembly and subsequent deprotection.

Case Study: Peptide Synthesis

In a study focusing on the synthesis of selenocysteine-containing peptides, this compound was utilized as a building block. The research demonstrated that peptides synthesized with this compound exhibited improved stability and bioactivity compared to those synthesized with traditional cysteine residues .

Data Table: Comparison of Biological Activities

| Compound | Antioxidant Activity | Antimicrobial Activity | Stability in SPPS |

|---|---|---|---|

| This compound | High | Effective against resistant strains | High |

| Fmoc-Cys-OH | Moderate | Moderate | Moderate |

| Fmoc-Sec(Xan)-OH | High | Effective | High |

Q & A

Q. What are the key challenges in synthesizing Fmoc-Sec(pMeBzl)-OH, and how are they addressed methodologically?

Selenium's high oxidation potential and the propensity of selenol intermediates to reoxidize into diselenides are primary challenges. To stabilize reactive selenol species during synthesis, researchers employ anhydrous reducing agents like LiBEt3H (Super Hydride) in THF, followed by rapid protection with acid-labile groups (e.g., p-methylbenzyl). This minimizes diselenide reformation and enables efficient coupling . Alternative approaches include using Xanthenyl (Xan) or Trityl (Trt) groups, which offer enhanced stability under SPPS conditions .

Q. How does the choice of protecting groups (e.g., Xan vs. Trt) impact the stability and utility of Fmoc-Sec derivatives in SPPS?

Xan and Trt groups are TFA-labile, enabling clean deprotection during resin cleavage. Fmoc-Sec(Xan)-OH demonstrates superior room-temperature stability compared to Fmoc-Sec(Trt)-OH, which tends to dehydrate at non-cryogenic temperatures . Both groups minimize deselenization during coupling, but Xan is preferred for long-term storage and reduced side reactions in multi-step syntheses .

Q. What standard protocols are used to incorporate this compound into peptide sequences during SPPS?

Coupling is performed using DIC/HOAt activation in DMF (5× molar excess, 2 hours) under neutral pH to avoid selenol oxidation. Post-coupling, Fmoc deprotection uses 20% piperidine in DMF (2 × 5 min) to prevent β-elimination. Final TFA cleavage (96:2:2 TFA/TIS/H2O) removes side-chain protections while preserving selenocysteine integrity .

Advanced Research Questions

Q. How can researchers mitigate deselenization and β-elimination side reactions during this compound incorporation into peptide sequences?

Deselenization (forming dehydroalanine, dHA) occurs under prolonged basic conditions. To prevent this:

- Use neutral coupling reagents (DIC/HOAt) instead of HBTU/DIEA .

- Shorten Fmoc-deprotection times (≤5 min per cycle) .

- Replace Lys with Arg in sequences to avoid Pmc deprotection challenges that exacerbate oxidation .

- Monitor for Se-OAc adducts, which arise from Ac2O quenching of residual selenol intermediates during peptide elongation .

Q. What analytical techniques are critical for characterizing this compound and its peptide conjugates?

- HPLC-MS : Detects selenopeptide purity and byproducts (e.g., dHA, diselenides) using Poroshell 120 columns with 0.1% TFA/acetonitrile gradients .

- HRMS and NMR : Confirm molecular weight (e.g., 510.44 g/mol for this compound) and stereochemical integrity via ¹H/¹³C spectra in d6-DMSO .

- Oxidative Stability Assays : Use DTNP (2,2′-dithiobis(5-nitropyridine)) to quantify selenol oxidation states during SPPS .

Q. Why do some Sec-containing peptides form intramolecular diselenides during synthesis, while others remain as monomers?

Intramolecular diselenide formation depends on peptide flexibility and Sec positioning. For example, single-Sec peptides (e.g., MMP3-I analogs) form diselenide dimers post-cleavage, while dual-Sec peptides (e.g., Grx 10–17 analogs) cyclize spontaneously due to proximity of selenol groups. This behavior contrasts with cysteine analogs, which often require oxidative folding .

Q. How do reaction conditions explain contradictory outcomes in Sec-containing peptide synthesis (e.g., Moroder’s high deselenization vs. recent high-purity results)?

Moroder’s work used Fmoc-Sec(Mob) with prolonged piperidine exposure, increasing selenol oxidation. Modern protocols avoid this by:

- Using Xan/Trt protections with faster TFA cleavage.

- Replacing HBTU with DIC/HOAt for pH-neutral coupling.

- Limiting deprotection steps (e.g., omitting Ac2O capping in Grx analogs) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.